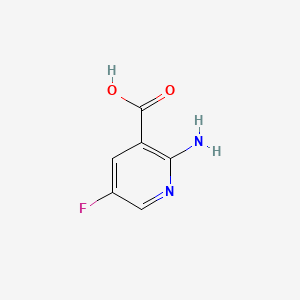

2-Amino-5-fluoronicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLGMKGDTWQLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678390 | |

| Record name | 2-Amino-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196154-03-6 | |

| Record name | 2-Amino-5-fluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-5-fluoronicotinic acid chemical properties

An In-depth Technical Guide to 2-Amino-5-fluoronicotinic Acid: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 1196154-03-6) is a fluorinated pyridine derivative that has emerged as a significant building block in modern medicinal chemistry. Its structure combines three key pharmacophoric elements: a pyridine core, an amino group, and a carboxylic acid, with the strategic incorporation of a fluorine atom. Fluorine's unique properties—including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow it to modulate the physicochemical and pharmacokinetic properties of lead compounds, such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of this compound, tailored for researchers and professionals in drug discovery and chemical development.

Physicochemical and Computed Properties

The structural attributes of this compound give rise to its distinct chemical personality. While some experimental data is not widely published, a combination of supplier data and computational models provides a robust profile of the compound.

Identification and Core Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-5-fluoropyridine-3-carboxylic acid | PubChem |

| CAS Number | 1196154-03-6 | PubChem[2] |

| Molecular Formula | C₆H₅FN₂O₂ | PubChem[2] |

| Molecular Weight | 156.11 g/mol | PubChem[2] |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)N)F | PubChem[2] |

| InChI Key | LLLGMKGDTWQLRK-UHFFFAOYSA-N | PubChem[2] |

Physical and Chemical Characteristics

Experimental determination of physical properties for specialized reagents is often limited. The following table includes reported data and predicted values.

| Property | Value | Notes |

| Appearance | Off-white to light yellow solid/powder | General supplier observation |

| Boiling Point | 328.3 ± 42.0 °C (Predicted) | A predicted value based on computational modeling.[3][4] |

| Melting Point | No data available in literature | Supplier safety data sheets consistently report no available data.[3][5] |

| Solubility | No quantitative data available | Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol) and slightly soluble in water, typical for amino acids with aromatic character.[6] |

| pKa | No experimental data available | The molecule possesses both a basic center (amino group) and an acidic center (carboxylic acid). The pKa of the carboxylic acid is expected to be lower (more acidic) than that of nicotinic acid (~4.8) due to the electron-withdrawing effect of the fluorine atom. The basicity of the amino group is similarly reduced. |

Spectroscopic Profile (Predicted)

While specific spectra are proprietary to manufacturers, a detailed prediction based on the compound's structure serves as a reliable guide for characterization.

-

¹H-NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would show two distinct signals in the aromatic region for the two pyridine ring protons. The proton at C4 would likely appear as a doublet of doublets due to coupling with the adjacent C6 proton and the fluorine atom. The C6 proton would appear as a doublet. Broad, exchangeable singlets corresponding to the amine (-NH₂) and carboxylic acid (-COOH) protons would also be present.

-

¹³C-NMR (Carbon NMR): The spectrum would display six unique carbon signals. The carbons directly bonded to fluorine (C5) and the other heteroatoms (C2, C3) would show characteristic shifts and C-F coupling constants. The carbonyl carbon of the carboxylic acid would appear significantly downfield (>165 ppm).

-

¹⁹F-NMR (Fluorine NMR): A single resonance would be observed for the fluorine atom at the C5 position. Its chemical shift would be indicative of a fluorine atom attached to an electron-deficient aromatic ring.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands would be observed for:

-

O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H stretch (amine): Two distinct, sharper peaks around 3300-3500 cm⁻¹.

-

C=O stretch (acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

-

C=C and C=N stretches (ring): Multiple bands in the 1450-1620 cm⁻¹ region.

-

C-F stretch: A strong band typically found in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The nominal mass would be 156. Electrospray ionization (ESI) in positive mode would show a prominent peak at m/z = 157.1 (M+H)⁺, while negative mode would show m/z = 155.1 (M-H)⁻.

Synthesis and Reactivity

Proposed Synthetic Pathway

While the exact commercial synthesis is proprietary, a plausible route can be designed based on established pyridine chemistry. A logical retrosynthetic analysis suggests a pathway starting from a more common fluorinated pyridine.

Caption: Retrosynthetic analysis for this compound.

A potential forward synthesis involves the oxidation of a methyl group at the C3 position, a common strategy for creating nicotinic acids. The amino group can be introduced via nucleophilic aromatic substitution. A detailed hypothetical protocol is provided in Section 6.

Chemical Reactivity

The reactivity of this compound is governed by its three functional components. The electron-withdrawing nature of the fluorine and the carboxylic acid deactivates the pyridine ring towards electrophilic substitution, but the powerful activating effect of the C2-amino group can direct substitution to the C4 and C6 positions.

Caption: Key reactive sites on this compound.

-

Carboxylic Acid: Undergoes standard reactions such as esterification (with alcohols in acidic conditions) and amidation (with amines using coupling agents like EDC or HATU).

-

Amino Group: Acts as a potent nucleophile. It can be readily N-alkylated or N-acylated. Its presence is crucial for its role as a synthetic precursor.

-

Pyridine Ring: The fluorine at C5 can potentially be displaced by strong nucleophiles under harsh conditions, though this is generally difficult on an electron-rich aminopyridine ring.

Applications in Research and Drug Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of orexin receptor antagonists.[2][7]

Orexin Receptor Antagonists: The orexin system is a critical regulator of the sleep-wake cycle. Antagonists that block orexin receptors (OX1R and OX2R) are effective in promoting sleep and are a modern therapeutic class for treating insomnia. A prominent patent demonstrates the use of this compound in the synthesis of complex 4-fluoropiperidine derivatives that exhibit high affinity for orexin receptors.[7] In the patented synthesis, the amino group of this compound is used as a nucleophile to construct a larger heterocyclic system, highlighting its value as a functionalized building block.[7]

The incorporation of the fluoro-aminonicotinic acid moiety is strategic for several reasons:

-

Metabolic Blocking: The fluorine atom can prevent oxidative metabolism at that position, potentially increasing the drug's half-life.

-

Receptor Interaction: The electronegative fluorine can engage in favorable dipole-dipole or hydrogen bonding interactions within the receptor's binding pocket.

-

Modulation of Basicity: The fluorine atom reduces the basicity of the pyridine nitrogen, which can fine-tune the compound's pharmacokinetic profile and reduce potential off-target effects.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[3][5]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only in a well-ventilated area.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store under an inert atmosphere.

Experimental Protocols

The following protocols are provided as examples of self-validating workflows for the synthesis and characterization of this compound.

Protocol 1: Proposed Synthesis of this compound

This protocol is a hypothetical, multi-step procedure based on established chemical transformations for pyridine systems.

Caption: Proposed workflow for the synthesis of the title compound.

Step 1: Amination of 2-Chloro-5-fluoro-3-methylpyridine

-

To a sealed pressure vessel, add 2-chloro-5-fluoro-3-methylpyridine (1.0 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as L-proline (0.2 eq).

-

Add aqueous ammonia (excess, e.g., 28% solution) and a solvent like DMSO.

-

Seal the vessel and heat to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 2-amino-5-fluoro-3-methylpyridine, by column chromatography on silica gel.

Step 2: Oxidation of the Methyl Group

-

Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of water and pyridine.

-

Heat the solution to reflux (around 100 °C).

-

Slowly add potassium permanganate (KMnO₄, 3-4 eq) portion-wise over several hours, maintaining the reflux.

-

After the addition is complete, continue refluxing until the purple color disappears. Monitor by TLC.

-

Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

-

Combine the filtrate and washes. Acidify carefully with concentrated HCl to pH ~3-4.

-

The product, this compound, should precipitate. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Quality Control via Spectroscopic Analysis

A. NMR Sample Preparation and Analysis

-

Accurately weigh 5-10 mg of the synthesized product and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.

-

Validation: The resulting spectra should match the predicted patterns described in Section 2. The integration of the aromatic proton signals should be consistent with the structure. The presence of the ¹⁹F signal confirms fluorination.

B. FTIR Analysis

-

Ensure the diamond crystal of the ATR-FTIR spectrometer is clean by taking a background spectrum of air.

-

Place a small amount (a few milligrams) of the dry, solid product onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Validation: The spectrum should exhibit the characteristic absorption bands for O-H, N-H, C=O, and C-F functional groups as detailed in Section 2.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][2]

-

FDC-Chemical. (n.d.). This compound,1196154-03-6. Retrieved from [Link]

-

Biddopharm. (n.d.). This compound methyl ester. Retrieved from [Link][8]

-

Tradeindia. (n.d.). Fluorides Supplier. Retrieved from [Link]

-

Cox, C. D., et al. (2014). 4-fluoropiperidine orexin receptor antagonists. (WO Patent No. 2014/113303 A1). Google Patents. Retrieved from [7]

-

ChemSrc. (n.d.). 5-Fluoronicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one. (US Patent No. 4,326,056).

-

National Analytical Corporation. (n.d.). This compound 97%. Tradeindia. Retrieved from [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. Retrieved from [Link][1]

Sources

- 1. This compound | 1196154-03-6 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. This compound,1196154-03-6-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 6. WO2014113303A1 - 4-fluoropiperidine orexin receptor antagonists - Google Patents [patents.google.com]

- 7. CAS:1211535-54-4, 2-氨基-5-氟烟酸甲酯-毕得医药 [bidepharm.com]

- 8. This compound 97% - Cas No: 1196154-03-6 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 2-Amino-5-fluoronicotinic Acid

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, applications, and handling, grounded in established scientific principles and field-proven insights.

This compound is a substituted pyridine derivative, incorporating three key functional groups: an amine, a carboxylic acid, and a fluorine atom. This unique combination makes it a valuable scaffold for introducing fluorine into drug candidates, a common strategy for enhancing pharmacological properties.[1][2][3] Its identity is unequivocally established by its CAS number: 1196154-03-6.[4][5][6][7]

Below is a summary of its key identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1196154-03-6 | [4][5][6] |

| IUPAC Name | 2-amino-5-fluoropyridine-3-carboxylic acid | [6] |

| Molecular Formula | C₆H₅FN₂O₂ | [4][6] |

| SMILES | FC1=CN=C(N)C(C(O)=O)=C1 | [4] |

| InChI Key | SWXMQSZBMMOIBW-UHFFFAOYSA-N | [8] |

Table 2: Physicochemical Properties of this compound

| Property | Value (Predicted/Computed) | Source |

| Molecular Weight | 156.12 g/mol | [6] |

| Boiling Point | 328.3 ± 42.0 °C | [5] |

| Density | 1.535 ± 0.06 g/cm³ | [5] |

| pKa | 3.88 ± 0.20 | [5] |

| Appearance | White to light yellow solid | [5] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; N1 [label="N", pos="0,-1.5!"]; C4 [label="C", pos="-1.3,0.75!"]; C5 [label="C", pos="1.3,0.75!"];

// Functional groups F [label="F", pos="-2.6,1.5!"]; NH2_N [label="N", pos="2.6,1.5!"]; H1_NH2 [label="H", pos="3.2, 1.9!"]; H2_NH2 [label="H", pos="3.2, 1.1!"]; COOH_C [label="C", pos="-2.6,-1.5!"]; O1_COOH [label="=O", pos="-3.2, -1.1!"]; O2_COOH [label="OH", pos="-3.2, -1.9!"];

// Draw bonds C1 -- C5 [style=solid]; C5 -- C3 [style=double]; C3 -- N1 [style=solid]; N1 -- C2 [style=double]; C2 -- C4 [style=solid]; C4 -- C1 [style=double];

// Bonds to functional groups C4 -- F [style=solid]; C5 -- NH2_N [style=solid]; NH2_N -- H1_NH2 [style=solid]; NH2_N -- H2_NH2 [style=solid]; C2 -- COOH_C [style=solid]; COOH_C -- O1_COOH [style=solid]; COOH_C -- O2_COOH [style=solid];

// Add labels for clarity C1 [label=""]; C2 [label=""]; C3 [label=""]; N1 [label="N"]; C4 [label=""]; C5 [label=""]; F [label="F"]; NH2_N [label="NH₂"]; COOH_C [label="COOH"]; O1_COOH [label=""]; O2_COOH [label=""];

// Manually place labels for atoms in the ring node [shape=none, fontcolor="#202124"]; lC1 [label="C", pos="0,1.7!"]; lC2 [label="C", pos="-1.5,-0.75!"]; lC3 [label="C", pos="1.5,-0.75!"]; lC4 [label="C", pos="-1.5,0.75!"]; lC5 [label="C", pos="1.5,0.75!"];

}

Caption: Chemical structure of this compound.

Strategic Synthesis: A Plausible Workflow

While multiple proprietary methods exist for the synthesis of this compound, a common strategy involves the construction and functionalization of the pyridine ring. A plausible and logical synthetic route can be conceptualized starting from 2-aminopyridine, leveraging established transformations in heterocyclic chemistry. The causality behind this multi-step process is to introduce the required functional groups in a specific order to manage reactivity and achieve the desired substitution pattern.

The proposed workflow involves:

-

Acylation: The amino group of 2-aminopyridine is protected, typically as an acetamide, to moderate its activating effect and direct subsequent electrophilic substitution.

-

Nitration: The protected ring is subjected to nitration to introduce a nitro group, which is a precursor to the amine.

-

Fluorination via Schiemann Reaction: The amino group is diazotized and then converted to a fluorine atom. This classic reaction is a reliable method for introducing fluorine onto an aromatic ring.

-

Functional Group Interconversion & Carboxylation: This stage is the most complex and can be approached in several ways, such as converting a substituent into a carboxylic acid or building the acid functionality from a cyano group.

-

Final Deprotection/Modification: Any protecting groups are removed to yield the final product.

Caption: A plausible synthetic workflow for this compound.

This sequence is a well-established paradigm in heterocyclic synthesis, ensuring high yields and purity by controlling the electronic nature of the pyridine ring at each step.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile building block for creating more complex, biologically active molecules. Its structure is frequently incorporated into drug candidates to leverage the beneficial effects of fluorine.

Core Directive: Orexin Receptor Antagonists

A primary application for this compound is in the synthesis of fluoropiperidine derivatives that function as orexin receptor antagonists.[5] Orexin receptors are implicated in regulating the sleep-wake cycle, and their antagonists are a key area of research for treating insomnia and other sleep disorders. The this compound moiety serves as a crucial anchor or recognition element for binding to the receptor.

The Fluorine Advantage in Drug Design

The strategic placement of a fluorine atom, as in this molecule, is a cornerstone of modern drug design for several reasons:[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, like the pyridine nitrogen, altering the compound's ionization state and improving its pharmacokinetic profile.[2]

-

Improved Membrane Permeability: In some contexts, fluorine can increase a molecule's lipophilicity, which can aid its passage through cell membranes.

Caption: Logical flow from core structure to advanced drug candidate.

Exemplary Experimental Protocol: Amide Coupling

To illustrate its utility, the following is a representative, self-validating protocol for a standard amide coupling reaction using this compound. The carboxylic acid moiety is activated and then reacted with a primary amine to form a new amide bond, a fundamental transformation in drug synthesis.

Objective: To synthesize an N-benzyl amide derivative.

Methodology:

-

Solubilization: In a clean, dry, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dimethylformamide (DMF).

-

Activation: To the stirred solution, add 1.1 equivalents of a peptide coupling agent (e.g., HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).

-

Amine Addition: Add 1.05 equivalents of benzylamine to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.

-

Validation: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, data from structurally related compounds like 2-chloro-5-fluoronicotinic acid and 2-amino-5-fluoropyridine provide a strong basis for safe handling procedures.[9][10]

Table 3: Recommended Safety and Handling Procedures

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent skin and eye contact, which may cause irritation.[10] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | To prevent respiratory tract irritation.[10] |

| Storage | Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere. | The compound is a solid, and proper storage prevents degradation and contamination.[5] |

| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Seek medical attention if irritation persists. | Standard first-aid measures for chemical exposure.[9][10] |

Conclusion

This compound (CAS: 1196154-03-6) stands out as a high-value synthetic intermediate for the research and development community. Its trifunctional nature, combined with the strategic placement of a fluorine atom, provides a robust platform for the design and synthesis of novel therapeutics, most notably in the development of orexin receptor antagonists. Understanding its properties, synthetic logic, and safe handling is essential for any scientist looking to leverage the power of fluorination in modern drug discovery.

References

-

IndiaMART. This compound. Available from: [Link]

-

PubChem. This compound | C6H5FN2O2 | CID 49761575. Available from: [Link]

-

Al-Zaydi, K. M., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. Available from: [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available from: [Link]

- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Available from: [Link]

-

Priya A, et al. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available from: [Link]

-

CNKI. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available from: [Link]

-

ResearchGate. Applications of fluorine-containing amino acids for drug design. Available from: [Link]

-

ACS Publications. THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE. Available from: [Link]

-

PubChem. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930. Available from: [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. m.indiamart.com [m.indiamart.com]

- 5. This compound | 1196154-03-6 [chemicalbook.com]

- 6. This compound | C6H5FN2O2 | CID 49761575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

- 8. 2-Amino-5-fluoroisonicotinic acid | CymitQuimica [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-5-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 2-Amino-5-fluoronicotinic acid, a key building block in modern medicinal chemistry. We will delve into its structural features, spectroscopic signature, and the implications of its unique architecture for drug discovery and development.

Introduction: The Significance of Fluorinated Nicotinic Acids

This compound (CAS No. 1196154-03-6) is a heterocyclic compound that has garnered significant interest in the pharmaceutical industry.[1][2] Its scaffold, a pyridine ring substituted with an amino group, a carboxylic acid, and a fluorine atom, provides a unique combination of properties that are highly desirable in drug candidates. The strategic placement of the fluorine atom can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide will provide a detailed exploration of the molecular structure that underpins these advantageous properties.

Molecular Identity and Physicochemical Properties

A clear definition of the molecule is fundamental to any technical discussion. The key identifiers and computed properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1196154-03-6 | [2] |

| Molecular Formula | C₆H₅FN₂O₂ | [2] |

| Molecular Weight | 156.11 g/mol | [2] |

| IUPAC Name | 2-amino-5-fluoropyridine-3-carboxylic acid | |

| SMILES | NC1=NC=C(F)C=C1C(O)=O | [2] |

| InChI Key | LLLGMKGDTWQLRK-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [2] |

| LogP | 0.5011 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

These properties provide a foundational understanding of the molecule's size, polarity, and potential for intermolecular interactions, which are critical for its behavior in biological systems.

Elucidating the Molecular Structure: A Spectroscopic Approach

The precise arrangement of atoms within this compound is determined through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling constants of the aromatic protons are particularly informative about the electronic environment of the pyridine ring. The fluorine atom at the 5-position will induce characteristic splitting patterns in the signals of adjacent protons, providing clear evidence for its location. While a publicly available, fully assigned spectrum is not readily accessible, the expected signals can be predicted based on established principles of NMR spectroscopy.[3][4]

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a definitive indicator of its position. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its various bonds.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3300 | N-H (Amino group) | Stretching |

| 3300-2500 | O-H (Carboxylic acid) | Stretching (broad) |

| 1760-1670 | C=O (Carboxylic acid) | Stretching |

| 1680-1620 | C=C and C=N (Aromatic ring) | Stretching |

| 1300-1000 | C-F | Stretching |

The presence of these bands provides confirmatory evidence for the key functional groups within the molecule.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (156.11). The fragmentation pattern can offer further structural insights. Common fragmentation pathways for amino acids often involve the loss of the carboxyl group (COOH).[8][9][10][11] The presence of nitrogen is indicated by the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. However, with two nitrogen atoms, this compound has an even molecular weight.

Synthesis and Chemical Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, its synthesis can be conceptualized based on established organic chemistry principles and published routes for analogous compounds.[12][13] A plausible synthetic strategy could involve the functionalization of a pre-existing fluorinated pyridine ring. For instance, a route could start from 2-amino-5-fluoropyridine, followed by the introduction of the carboxylic acid group at the 3-position.

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification or amidation, while the amino group can be acylated or alkylated. These reactions allow for the straightforward generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Three-Dimensional Conformation and Crystal Structure

The three-dimensional arrangement of atoms is crucial for understanding a molecule's interaction with biological targets. While a specific crystal structure for this compound is not publicly available, related structures, such as salts of 2-amino-5-chloropyridine, have been characterized by single-crystal X-ray diffraction.[14] Such studies on analogous molecules reveal the formation of extensive hydrogen bonding networks, which are critical for crystal packing and can provide insights into the potential intermolecular interactions of this compound in a biological context.

Applications in Drug Discovery: A Focus on Orexin Receptor Antagonists

The unique structural features of this compound make it a valuable building block in the design of novel therapeutics. One of the most prominent applications is in the development of orexin receptor antagonists.[1] The orexin system plays a crucial role in regulating sleep-wake cycles, and antagonists of orexin receptors have emerged as a promising new class of drugs for the treatment of insomnia.

The nicotinic acid core provides a rigid scaffold for the attachment of other chemical moieties, allowing for the precise positioning of functional groups to interact with the orexin receptors. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also block metabolic pathways, thereby improving the pharmacokinetic profile of the drug candidate. The amino group provides a key site for further chemical modification to optimize potency and selectivity. Structure-activity relationship (SAR) studies on derivatives of this compound have been instrumental in identifying potent and selective orexin receptor antagonists.[15][16][17][18][19]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its utility as a scaffold for the development of novel therapeutics. Its molecular structure, characterized by a fluorinated and aminated nicotinic acid core, has been elucidated through a combination of spectroscopic techniques. The strategic incorporation of a fluorine atom imparts desirable physicochemical properties that can lead to improved drug candidates. The continued exploration of the chemical space around this versatile building block holds great promise for the discovery of new and effective medicines.

References

-

Supporting Information - The Royal Society of Chemistry. URL: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. URL: [Link]

-

Assignment of 1H-NMR spectra. Queen's University. URL: [Link]

-

FTIR Spectrum. University of Maryland. URL: [Link]

-

Essential structure of orexin 1 receptor antagonist YNT-707, part V: Structure-activity relationship study of the substituents on the 17-amino group. PubMed. URL: [Link]

-

Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. PubMed. URL: [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. URL: [Link]

-

1H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. URL: [Link]

-

Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC. NIH. URL: [Link]

-

Synthesis of 2-aminonicotinic acid - ResearchGate. URL: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Sam Houston State University. URL: [Link]

-

Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. PubMed. URL: [Link]

-

Assigning a 1H NMR spectrum - YouTube. URL: [Link]

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.

-

Fluorine NMR. URL: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. URL: [Link]

-

1H NMR Spectrum (PHY0046131) - PhytoBank. URL: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. URL: [Link]

-

2-Amino-5-fluoroisonicotinic acid - MySkinRecipes. URL: [Link]

-

THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE1 | The Journal of Organic Chemistry - ACS Publications. URL: [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. PubMed. URL: [Link]

-

Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2. | Semantic Scholar. URL: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. URL: [Link]

-

Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I - OSTI.GOV. URL: [Link]

-

FTIR Functional Group Database Table with Search - InstaNANO. URL: [Link]

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC. NIH. URL: [Link]

-

Amino acids - Medizinische Fakultät Münster. URL: [Link]

-

synthesis, growth, structural, spectral, thermal and dielectric studies of a new organic salt crystal:2- amino - 5- - chloropyridinium pyridine. URL: [Link]

-

Summary table of the mass, chemical formula, amino acid composition,... - ResearchGate. URL: [Link]

-

Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate - PMC. NIH. URL: [Link]

Sources

- 1. This compound | 1196154-03-6 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]

- 4. m.youtube.com [m.youtube.com]

- 5. FTIR [terpconnect.umd.edu]

- 6. azooptics.com [azooptics.com]

- 7. instanano.com [instanano.com]

- 8. osti.gov [osti.gov]

- 9. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino acids [medizin.uni-muenster.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 14. chalcogen.ro [chalcogen.ro]

- 15. Essential structure of orexin 1 receptor antagonist YNT-707, part V: Structure-activity relationship study of the substituents on the 17-amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2. | Semantic Scholar [semanticscholar.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-fluoronicotinic Acid

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of advanced pharmaceutical agents such as orexin receptor antagonists. The strategic incorporation of a fluorine atom and an amino group onto the pyridine scaffold imparts unique physicochemical properties that are highly desirable in drug design, influencing metabolic stability, binding affinity, and overall pharmacokinetic profiles. This guide provides a comprehensive technical overview of the most viable and industrially relevant synthetic pathway to this valuable compound. We will delve into the causal mechanisms behind experimental choices, present detailed, field-proven protocols, and offer insights grounded in established chemical principles.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged scaffold in drug discovery. The targeted functionalization of this ring with fluorine, a bioisostere of hydrogen with unique electronic properties, is a well-established strategy for optimizing drug candidates. This compound (CAS 1196154-03-6) has emerged as a critical reagent, particularly in the development of fluoropiperidine derivatives that act as orexin receptor antagonists. The orexin system is a primary regulator of sleep-wake cycles, and antagonists are at the forefront of novel treatments for insomnia. The precise arrangement of the amino, fluoro, and carboxylic acid groups on this molecule provides three distinct points for chemical modification, allowing for its versatile integration into complex molecular architectures.

Retrosynthetic Analysis and Pathway Selection

A thorough analysis of synthetic possibilities reveals two primary retrosynthetic pathways to this compound.

Caption: Recommended three-step synthesis of this compound.

Step 1: Synthesis of Ethyl 2-chloro-5-fluoronicotinate

This initial step leverages the differential reactivity of the two chlorine atoms on the starting material. The C6-chloro is more susceptible to removal via catalytic hydrogenation than the C2-chloro. This selectivity is crucial for the success of the overall pathway.

Expertise & Causality: The choice of a selective catalytic hydrogenation is paramount. Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are employed to facilitate the removal of the more reactive chlorine atom. The reaction is typically run in the presence of a mild base, such as triethylamine, which acts as a scavenger for the HCl generated during the reaction, preventing catalyst poisoning and unwanted side reactions.

Protocol 1: Selective Dechlorination [1][2]1. Reactor Setup: To a suitable hydrogenation vessel, add ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq), ethyl acetate (approx. 24 mL per gram of substrate), and triethylamine (1.5 eq). 2. Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) (approx. 0.02 g per gram of substrate) to the mixture. 3. Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3 atmospheres. 4. Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 5. Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of Celite®. 6. Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield ethyl 2-chloro-5-fluoronicotinate as an oil.

Step 2: Hydrolysis to 2-Chloro-5-fluoronicotinic Acid

This is a standard ester hydrolysis to unmask the carboxylic acid functionality required for the final product.

Protocol 2: Saponification [1]1. Reaction Setup: Dissolve the ethyl 2-chloro-5-fluoronicotinate (1.0 eq) from Step 1 in a 3:1 mixture of methanol and water (approx. 10 mL per gram of ester). 2. Base Addition: At room temperature, add lithium hydroxide monohydrate (1.5 eq). 3. Reaction: Stir the mixture at room temperature for 1-2 hours until HPLC analysis indicates complete consumption of the starting material. 4. Workup: Concentrate the mixture under reduced pressure to remove the methanol. 5. Acidification: Dilute the remaining aqueous solution with water and carefully acidify to pH 3-4 with concentrated hydrochloric acid. 6. Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-5-fluoronicotinic acid as a solid.

Step 3: Amination of 2-Chloro-5-fluoronicotinic Acid

This is the key transformation to install the C2-amino group. While direct nucleophilic aromatic substitution with ammonia under high pressure and temperature is possible, a more controlled and reliable method involves copper-catalyzed amination.

Expertise & Causality: The 2-chloro position is activated towards nucleophilic attack. Copper(I) catalysis facilitates this transformation under significantly milder conditions than uncatalyzed reactions. The mechanism involves the coordination of the copper to the pyridine nitrogen and/or the carboxylate, further activating the ring, and oxidative addition/reductive elimination cycles involving the ammonia source. A mild inorganic base like potassium carbonate is sufficient to drive the reaction and neutralize the generated HCl.

Protocol 3: Copper-Catalyzed Amination (Exemplary Protocol) Trustworthiness Note: This protocol is constructed based on established principles of copper-catalyzed C-N bond formation on activated halopyridines. It represents a robust starting point for optimization.

-

Reactor Setup: To a pressure-rated vessel equipped with a magnetic stir bar, add 2-chloro-5-fluoronicotinic acid (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent and Reagent: Add a 7 N solution of ammonia in methanol (10-15 eq).

-

Reaction: Seal the vessel tightly and heat the mixture to 80-90 °C with vigorous stirring for 18-24 hours. Monitor the reaction by HPLC for the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature and carefully vent any excess pressure. Concentrate the mixture under reduced pressure.

-

Purification: To the residue, add water and adjust the pH to ~7 with 1M HCl. The product may precipitate. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate. The desired product often has low solubility in many organic solvents, and purification may involve trituration or recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the described synthetic pathway.

| Step | Key Transformation | Starting Material | Key Reagents | Catalyst | Solvent | Temp. | Typical Yield |

| 1 | Selective Dechlorination | Ethyl 2,6-dichloro-5-fluoronicotinate | H₂, Triethylamine | 5% Pd/C | Ethyl Acetate | RT | 40-50% [2] |

| 2 | Saponification | Ethyl 2-chloro-5-fluoronicotinate | LiOH·H₂O | - | MeOH/H₂O | RT | >90% |

| 3 | Amination | 2-Chloro-5-fluoronicotinic acid | NH₃ in MeOH, K₂CO₃ | CuI | Methanol | 80-90°C | 60-75%* |

*Yield for Step 3 is an estimate based on analogous copper-catalyzed aminations of chloropyridines.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

The Organic Chemistry Tutor. Nucleophilic Aromatic Substitutions (NAS). [Link]

-

MySkinRecipes. Maleimide Derivatives (57). [Link]

- Google Patents.

- Google Patents.US3027380A - Process for preparing 5-fluoronicotinic acid.

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. [Link]

-

ResearchGate. Amination of 2-halopyridines. [Link]

-

PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

- Google Patents.EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters.

-

RSC Publishing. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. [Link]

- Google Patents.

-

European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine. [Link]

-

RSC Publishing. Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-fluoronicotinic Acid

Introduction

2-Amino-5-fluoronicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As with any novel compound, unequivocal structural confirmation is paramount before its use in further applications. Spectroscopic analysis provides the foundational data for this confirmation, offering a detailed fingerprint of the molecule's atomic and electronic structure.

This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Rather than merely presenting data, this document serves as a practical whitepaper for researchers, explaining the causality behind experimental choices and the logic of spectral interpretation. While comprehensive, peer-reviewed experimental spectra for this specific molecule are not widely published, this guide will leverage data from structurally analogous compounds and predictive models to illustrate the characterization process.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the first essential step, providing the molecular weight of the compound and, with high-resolution instruments, its elemental composition. For a molecule like this compound, Electrospray Ionization (ESI) is a preferred "soft ionization" technique that minimizes fragmentation, allowing for clear observation of the molecular ion.[1]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The goal is to gently transfer the analyte from solution into the gas phase as an ion with minimal fragmentation.[2]

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or a methanol/water mixture. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive-ion mode.[3]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap instrument.

-

Ionization (Positive ESI Mode):

-

Introduce the sample solution into the ESI source via infusion at a low flow rate (e.g., 5-10 µL/min).[3]

-

Apply a high voltage (e.g., 3-5 kV) to the capillary needle to generate a fine spray of charged droplets.[4]

-

As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated analyte molecules, [M+H]⁺.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-500.

Data Presentation & Interpretation

For this compound (C₆H₅FN₂O₂), the expected exact mass can be precisely calculated.

| Property | Value | Source |

| Molecular Formula | C₆H₅FN₂O₂ | N/A |

| Monoisotopic Mass | 156.0335 g/mol | N/A |

| Expected Ion (Positive ESI) | [M+H]⁺ | [5] |

| Expected m/z | 157.0408 | N/A |

The primary observation in the ESI-MS spectrum should be an intense peak at m/z 157.0408 . The high-resolution measurement allows for the confirmation of the elemental formula, as this mass is unique to C₆H₆FN₂O₂⁺.

Further structural information can be obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. A characteristic fragmentation pathway for nicotinic acids involves the loss of CO₂ (44 Da) from the carboxylic acid group.[6] Therefore, a prominent fragment ion at m/z ~113 would be expected.

Workflow Diagram: ESI-MS Analysis

Caption: Diagram 1: ESI-MS Experimental Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of key functional groups. For this compound, we expect to identify vibrations corresponding to the carboxylic acid, the amino group, and the aromatic pyridine ring. Attenuated Total Reflectance (ATR) is a modern, convenient method for solid samples, requiring minimal preparation.[7][8]

Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Scan: With a clean ATR crystal (typically diamond), perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor). This will be subtracted from the sample spectrum.[9]

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[10]

-

Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[9]

-

Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Data Presentation & Interpretation

The interpretation relies on correlating observed absorption bands with known vibrational frequencies of specific functional groups. Data from the analogous compound 2-aminonicotinic acid provides a strong basis for these assignments.[11][12]

| Frequency Range (cm⁻¹) | Vibration Type | Assignment & Rationale |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | A very broad band, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[13][14] |

| ~3400 & ~3300 | N-H stretch (Amine) | Two distinct, sharp peaks are expected for a primary amine (-NH₂), corresponding to asymmetric and symmetric stretching. These will be superimposed on the broad O-H band.[15] |

| ~3100 - 3000 | C-H stretch (Aromatic) | Peaks in this region are characteristic of C-H bonds on an aromatic ring.[16] |

| ~1700 | C=O stretch (Carboxylic Acid) | A very strong, sharp absorption. Its position indicates the presence of the carbonyl group.[13] |

| ~1640 | N-H bend (Amine) | The scissoring vibration of the primary amine group often appears in this region.[15] |

| ~1600 & ~1450 | C=C & C=N stretch (Aromatic Ring) | Multiple bands in this region are characteristic of the pyridine ring vibrations. |

| ~1250 | C-F stretch (Aryl-Fluoride) | A strong band is expected for the carbon-fluorine bond. |

Workflow Diagram: ATR-FTIR Analysis

Caption: Diagram 2: ATR-FTIR Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It provides information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent for ¹H NMR (50-100 mg for ¹³C NMR).[17] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and exchange with the acidic -COOH and -NH₂ protons, allowing them to be observed.

-

Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[18]

-

-

Spectrometer Setup:

-

Place the sample in the NMR spectrometer.

-

The instrument's software will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.[17]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A few scans are typically sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time due to the low natural abundance and sensitivity of the ¹³C nucleus.[19]

-

Predicted ¹H NMR Data & Interpretation (in DMSO-d₆)

The structure has two protons on the pyridine ring (H-4 and H-6). Their chemical shifts and coupling patterns are highly informative.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-6 | ~8.0 - 8.2 | Doublet (d) | J(H-F) ≈ 4-6 Hz | This proton is ortho to the ring nitrogen, which is strongly deshielding. It will be coupled to the fluorine atom at position 5. |

| H-4 | ~7.8 - 8.0 | Doublet (d) | J(H-F) ≈ 8-10 Hz | This proton is meta to the ring nitrogen but is coupled to the fluorine atom four bonds away. This ⁴J(H-F) coupling is typically larger than the ³J(H-F) coupling to H-6. |

| -NH₂ | ~7.0 - 7.5 | Broad singlet | N/A | The chemical shift of amine protons is variable and they often appear as a broad signal due to exchange and quadrupolar coupling with nitrogen. |

| -COOH | >12 | Very Broad singlet | N/A | The carboxylic acid proton is highly deshielded and its signal is typically very broad due to hydrogen bonding and solvent exchange. |

Predicted ¹³C NMR Data & Interpretation (in DMSO-d₆)

Proton-decoupled ¹³C NMR will show six distinct signals, one for each carbon atom. The fluorine atom will cause C-F coupling, splitting the signals of nearby carbons.

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F) | Rationale |

| C-3 | ~110-115 | Doublet | This carbon is attached to the carboxylic acid and is adjacent to the amino group. It will show a ³J(C-F) coupling. |

| C-2 | ~158-162 | Singlet (or small doublet) | Attached to the electron-donating amino group, shifting it downfield. Any C-F coupling would be over 4 bonds and likely unresolved. |

| C-5 | ~150-155 | Doublet | Directly bonded to fluorine, resulting in a large ¹J(C-F) coupling (230-250 Hz) and a significant downfield shift. |

| C-4 | ~125-130 | Doublet | This carbon is ortho to the fluorine and will show a ²J(C-F) coupling. |

| C-6 | ~140-145 | Doublet | This carbon is meta to the fluorine and will show a ³J(C-F) coupling. |

| -COOH | ~165-170 | Singlet (or small doublet) | The carboxylic acid carbon is typically the most deshielded carbon in this region. |

Workflow Diagram: NMR Analysis

Caption: Diagram 3: NMR Spectroscopy Workflow.

Conclusion

The collective data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for the structural elucidation of this compound. MS confirms the molecular formula. IR identifies the essential functional groups—carboxylic acid, primary amine, and aryl fluoride. Finally, ¹H and ¹³C NMR spectroscopy reveals the precise arrangement of the carbon-hydrogen framework and the substitution pattern on the pyridine ring. By following these established protocols and principles of interpretation, researchers can confidently verify the identity and purity of their target compound, enabling its progression into further research and development.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Kwiecień, A., & Voinov, V. G. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 617-637. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

West Virginia University. (2002). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

ResearchGate. (n.d.). The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. Retrieved from [Link]

-

Zhang, J., et al. (2012). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. Journal of Analytical Methods in Chemistry, 2012, 582137. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-aminonicotinate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 987-994. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. Retrieved from [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

-

Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). an expansion of the 600MHz 2D 13C, 1H HMBC NMR spectrum. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 19(10), 15499-15520. Retrieved from [Link]

-

Asakura, T., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 22(9), 1459. Retrieved from [Link]

-

NIST. (n.d.). Niacin, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

Ye, T., et al. (2012). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. Analytical Chemistry, 84(5), 2269–2275. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. jascoinc.com [jascoinc.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Aminonicotinic acid | 5345-47-1 [chemicalbook.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. NMR Spectroscopy [www2.chemistry.msu.edu]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-5-fluoronicotinic Acid for Research and Development

This guide provides an in-depth analysis of the safety and handling protocols for 2-Amino-5-fluoronicotinic acid (CAS No. 1196154-03-6), a pivotal fluorinated intermediate in contemporary pharmaceutical and agrochemical synthesis.[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to offer a foundational understanding of the "why" behind each safety recommendation, fostering a proactive safety culture rooted in scientific principles.

Compound Identification and Physicochemical Properties

This compound is a fluorinated pyridine derivative.[1] The presence of the fluorine atom can significantly influence the molecule's reactivity and biological activity, a key consideration in its application in drug design.[2][3]

| Property | Value | Source(s) |

| CAS Number | 1196154-03-6 | [4][5] |

| Molecular Formula | C6H5FN2O2 | [4][5] |

| Molecular Weight | 156.11 g/mol | [4] |

| Synonyms | 2-amino-5-fluoropyridine-3-carboxylic acid | [4] |

| Appearance | Off-white powder/solid | [6] |

| Storage Temperature | Keep in a dark, cool, dry, and well-ventilated place.[6][7][8] Inert atmosphere is also recommended.[7][8] |

Hazard Identification and GHS Classification

While a specific, universally adopted GHS classification for this compound is not consistently presented across all supplier safety data sheets, a composite hazard profile can be constructed from available data for the compound and its close structural analogs, such as 2-aminonicotinic acid and 2-amino-5-fluoropyridine. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[6][9][10][11]

Composite Hazard Profile:

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[6][10][11][12]

-

Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[6][9][10][11][12]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation) - May cause respiratory irritation.[6][9][10][11][12]

-

Acute Toxicity (Oral, Dermal, Inhalation): While not consistently classified for the title compound, related structures are noted as potentially harmful if swallowed, in contact with skin, or if inhaled.[12][13] Prudence dictates handling with appropriate precautions to avoid these exposure routes.

Hazard Pictograms:

Signal Word: Warning[6][9][11]

Key Hazard Statements:

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[6][9][12] For procedures that may generate dust, such as weighing or transfer, a certified chemical fume hood is mandatory to minimize inhalation exposure.[9]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin, eye, and respiratory contact.

| PPE Category | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required.[10] A face shield may be necessary for splash-prone operations.[14] |

| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) must be worn.[15] Regularly inspect gloves for signs of degradation or puncture and replace them as needed.[16] - Protective Clothing: A lab coat or coveralls should be worn to protect street clothing.[14][16] For larger quantities or tasks with a higher risk of exposure, chemical-resistant suits may be appropriate.[16] |

| Respiratory Protection | For routine handling within a fume hood, respiratory protection may not be necessary.[6][10] In situations where dust generation is unavoidable and ventilation is insufficient, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is recommended.[9] |

Safe Handling and Experimental Workflow

Adherence to a systematic workflow is essential for minimizing exposure risks.

Caption: A typical workflow for safely handling this compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is correctly worn.[15] Verify that the chemical fume hood is operational. Assemble all required glassware and reagents.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[9] Use a spatula for solid transfers and avoid creating dust clouds.

-

Reaction Setup: Add the compound to the reaction vessel carefully. If possible, perform the reaction in a closed system to prevent the release of any vapors or aerosols.

-

Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment.[17]

-

Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.[9][12]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9][11][17] Protect from light and moisture.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

-

Stability: The compound is generally stable under recommended storage conditions.[12]

Emergency Procedures

A clear and practiced emergency response plan is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air.[6][12] If breathing is difficult, provide oxygen. Seek immediate medical attention.[12] |

| Skin Contact | Immediately remove contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][12] Seek medical attention if irritation persists.[12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9][12] Remove contact lenses if present and easy to do.[9][12] Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[12][18] Seek immediate medical attention.[12] |

Spill and Leak Response

-

Evacuate: Clear the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6][9][13]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the appropriate safety personnel.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.[6][9][11][13][17] Ensure the container is properly labeled with the full chemical name and associated hazards.[19]

-

Container Disposal: Empty containers should be triple-rinsed with a suitable solvent.[19] The rinsate must be collected and disposed of as hazardous waste.[19]

Conclusion

This compound is a valuable building block in research and development, particularly in the synthesis of novel pharmaceuticals.[1][20] Its safe and effective use hinges on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles and procedures outlined in this guide, research professionals can mitigate risks and foster a secure laboratory environment.

References

- CymitQuimica. (n.d.). 2-Amino-5-fluoroisonicotinic acid.

- PubChem. (n.d.). This compound.

- Safety Data Sheet. (2018, August 10).

- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Amino-5-fluoropyridine.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- ChemicalBook. (2025, October 14). This compound.

- University of Kentucky. (2018, November 30). Personal Protective Equipment.

- IndiaMART. (n.d.). This compound.

- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 2-Aminonicotinic acid.